molecular formula C16H23FN2O2 B15147241 3-(3-Fluoro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 887578-67-8

3-(3-Fluoro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B15147241
CAS No.: 887578-67-8
M. Wt: 294.36 g/mol
InChI Key: KXNBOTFAXPBDBA-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine core modified with a tert-butyl ester group at position 1 and a 3-fluoro-benzylamino substituent at position 2. The tert-butyl ester serves as a protective group for carboxylic acids, enhancing stability during synthetic processes.

Properties

CAS No.

887578-67-8

Molecular Formula

C16H23FN2O2

Molecular Weight

294.36 g/mol

IUPAC Name

tert-butyl 3-[(3-fluorophenyl)methylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-7-14(11-19)18-10-12-5-4-6-13(17)9-12/h4-6,9,14,18H,7-8,10-11H2,1-3H3

InChI Key

KXNBOTFAXPBDBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine backbone is synthesized via cyclization of 1,4-diaminobutane with a carbonyl compound (e.g., ketones or aldehydes) under acidic or basic conditions. For example, cyclization using glutaraldehyde in ethanol at reflux yields the pyrrolidine intermediate. Catalytic hydrogenation of dihydropyrrole derivatives, as demonstrated in enantioselective syntheses of analogous compounds, achieves high stereopurity (up to 99% ee) using chiral Ru or Rh catalysts.

Key Reaction Conditions

  • Catalyst : Ru-BINAP complexes for enantioselective hydrogenation.
  • Solvent : Ethanol or tetrahydrofuran (THF).
  • Yield : 70–85%.

Introduction of 3-Fluoro-benzylamino Group

The amino group is introduced via nucleophilic substitution or reductive amination. In one method, 3-fluoro-benzylamine reacts with a pyrrolidine-3-carboxylic acid derivative in the presence of a coupling agent (e.g., HATU or EDC) and a base (e.g., DIPEA). Alternatively, reductive amination using sodium cyanoborohydride reduces an imine intermediate formed between pyrrolidine-3-ketone and 3-fluoro-benzylamine.

Optimization Insights

  • Coupling Agents : HATU improves yield (90%) compared to EDC (75–80%).
  • Temperature : Room temperature for 12–24 hours minimizes side reactions.

Esterification with Tert-Butyl Group

The carboxylic acid is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with DMAP as a catalyst. This step typically proceeds at 0–25°C with >95% conversion.

Critical Parameters

  • Base : Triethylamine or DMAP for efficient Boc protection.
  • Workup : Aqueous extraction removes excess reagents, followed by silica gel chromatography.

Industrial-Scale Production Methods

Industrial processes prioritize cost efficiency and scalability. Continuous-flow reactors enable rapid cyclization and amination steps, while immobilized catalysts (e.g., Pd/C for hydrogenation) enhance reusability. For example, a patent describes enantioselective hydrogenation at 50–100 psi H₂ and 40–60°C, achieving >98% purity with minimal waste.

Table 1: Industrial vs. Laboratory Synthesis Comparison

Parameter Laboratory Method Industrial Method
Catalyst Homogeneous Ru-BINAP Heterogeneous Pd/C
Reactor Type Batch Continuous-flow
Yield 70–85% 90–95%
Purity 90–95% >98%
Scale Milligram to gram Kilogram to ton

Stereochemical Considerations and Enantioselective Synthesis

The compound’s stereochemistry is critical for biological activity. Asymmetric hydrogenation of enamine precursors using Ru-(S)-BINAP produces the (S)-enantiomer with 99% ee, while Rh-(R)-MeDuPHOS favors the (R)-form. Chiral HPLC or enzymatic resolution separates enantiomers if racemic mixtures form during synthesis.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Alternative Pathways

Route Advantages Limitations Yield (%)
Cyclization + Amination Simple reagents, low cost Moderate stereocontrol 70–80
Reductive Amination High functional group tolerance Requires ketone intermediate 85–90
Enantioselective Hydrogenation Excellent ee (>98%) Expensive catalysts 90–95

Data Tables

Table 3: Physical Data for Key Intermediates

Intermediate Molecular Formula Melting Point (°C) [α]D²⁵ (c=1, CHCl₃)
Pyrrolidine-3-carboxylic acid C₅H₉NO₂ 158–160 N/A
3-Fluoro-benzylamine C₇H₈FN 10–12 N/A
Tert-butyl pyrrolidine-1-carboxylate C₉H₁₇NO₂ 45–47 +12.5 (R-enantiomer)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the fluoro-substituted benzylamino group, potentially converting it to an amine.

    Substitution: The fluoro group on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of benzylamine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-(3-Fluoro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluoro-benzylamino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-(3-Fluoro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester with structurally related compounds from the evidence:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
3-(3-Fluoro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester 3-(3-Fluoro-benzylamino) Not explicitly provided* ~300–350 (estimated) Potential intermediate in drug synthesis; fluorinated substituent may enhance metabolic stability and lipophilicity
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester 2-(Toluene-4-sulfonyloxymethyl) C₁₈H₂₅NO₅S 367.46 Sulfonate group increases hydrophilicity; used in leukotriene A4 hydrolase inhibitor synthesis
(S)-3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester 3-(Chloroacetyl-methyl-amino) C₁₃H₂₂ClN₂O₃ 299.78 Chloroacetyl group enables nucleophilic substitution; intermediate for bioactive molecules
3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester 3-((S)-2-Amino-3-methyl-butyrylamino) C₁₅H₂₉N₃O₃ 299.41 Amino acid-derived substituent introduces chirality; potential peptide-mimetic applications
3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester 3-(2-Chloro-pyrimidin-4-ylamino) C₁₄H₂₀ClN₄O₂ 324.79 Pyrimidine moiety may enhance binding to biological targets (e.g., kinases)

*Note: Molecular formula and mass for the target compound are estimated based on structural analogs (e.g., ).

Key Differences and Implications

In contrast, the toluene-4-sulfonyloxymethyl group in increases hydrophilicity but may reduce membrane permeability in biological systems.

Biological Interactions: Compounds with chloroacetyl (e.g., ) or pyrimidinylamino groups (e.g., ) are more reactive toward nucleophiles, making them suitable for conjugation or targeted drug delivery. The amino acid-derived substituent in introduces hydrogen-bonding capability, enhancing interactions with enzymes or receptors.

Synthetic Utility: The tert-butyl ester group is common across all compounds, offering stability during synthesis. However, the 3-fluoro-benzylamino substituent may require specialized coupling agents (e.g., EDC/HOBt) for installation due to steric hindrance .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(3-fluoro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester?

  • Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (0–20°C), stoichiometry, and catalyst selection. For tert-butyl ester formation, nucleophilic substitution or coupling reactions are typical. For example, tert-butyl esters of pyrrolidine derivatives often use tert-butyl alcohol or Boc-protected intermediates under anhydrous conditions . Catalysts like DMAP (4-dimethylaminopyridine) and bases (e.g., triethylamine) enhance reaction efficiency in dichloromethane or DMF solvents . Purification via column chromatography or recrystallization ensures high purity (>95%), as seen in analogous compounds .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Structural confirmation requires NMR (¹H/¹³C) to verify the pyrrolidine ring, tert-butyl group (δ ~1.4 ppm), and benzylamino substituents. Mass spectrometry (HRMS) validates molecular weight (e.g., C₁₆H₂₄FN₂O₂: calc. 295.18 g/mol). HPLC monitors purity (>95%), while FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups. X-ray crystallography may resolve stereochemistry for chiral centers .

Advanced Questions

Q. How can reaction mechanisms explain discrepancies in tert-butyl ester formation yields?

  • Methodological Answer : Yield variations (e.g., 60–85%) arise from competing side reactions. For instance, incomplete Boc protection due to moisture-sensitive intermediates or steric hindrance at the pyrrolidine nitrogen can occur. Kinetic studies using in situ FT-IR or HPLC tracking identify rate-limiting steps. Computational modeling (DFT) predicts transition states for nucleophilic acyl substitution, guiding solvent polarity adjustments (e.g., switching from THF to DCM) .

Q. What strategies address contradictions in biological activity data for fluorinated pyrrolidine derivatives?

  • Methodological Answer : Conflicting bioactivity (e.g., IC₅₀ variability) may stem from stereochemical differences or assay conditions. Enantiomeric separation (chiral HPLC) and docking simulations (AutoDock) clarify structure-activity relationships (SAR). For example, (S)-configured analogs show higher receptor affinity than (R)-isomers in kinase inhibition assays. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can the compound be modified to study substituent effects on target binding?

  • Methodological Answer : Parallel synthesis introduces substituents (e.g., replacing 3-fluoro-benzyl with chloro- or methoxy-groups) via reductive amination or Suzuki coupling. SPR (Surface Plasmon Resonance) quantifies binding kinetics (kₐ/kₐ), while alanine scanning identifies critical hydrogen bonds. For tert-butyl ester stability, compare hydrolysis rates under acidic (TFA) vs. basic (NaOH) conditions .

Q. What safety protocols are critical for handling tert-butyl esters with fluorinated aromatic groups?

  • Methodological Answer : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Fluorinated aromatics may release toxic HF under pyrolysis; monitor with gas sensors . Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Refer to MSDS data for spill management (neutralize with NaHCO₃) and disposal guidelines .

Key Research Findings

  • Stereochemical Impact : (S)-configured pyrrolidine derivatives exhibit 3-fold higher enzymatic inhibition than (R)-isomers in kinase assays .
  • Fluorine Effects : 3-Fluoro substitution enhances metabolic stability (t₁/₂ > 6h in microsomes) compared to non-fluorinated analogs .
  • Boc Deprotection Kinetics : TFA-mediated cleavage of tert-butyl esters follows pseudo-first-order kinetics (k = 0.12 min⁻¹, 25°C) .

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